Ticarcillin monosodium

Description

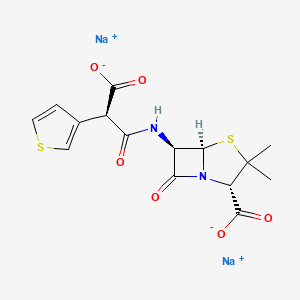

Ticarcillin Disodium is the disodium salt form of ticarcillin, a broad-spectrum, semi-synthetic penicillin antibiotic with bactericidal and beta-lactamase resistant activity. Similar to carbenicillin in action, ticarcillin inactivates the penicillin-sensitive transpeptidase C-terminal domain by opening the lactam ring. This inactivation prevents the cross-linkage of peptidoglycan strands, thereby inhibiting the third and last stage of bacterial cell wall synthesis. This leads to incomplete bacterial cell wall synthesis and eventually causes cell lysis.

An antibiotic derived from penicillin similar to CARBENICILLIN in action.

See also: Clavulanate potassium; ticarcillin disodium (component of).

Properties

CAS No. |

74682-62-5 |

|---|---|

Molecular Formula |

C15H15N2NaO6S2 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

sodium (2R)-3-[[(2S,5R,6R)-2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]amino]-3-oxo-2-thiophen-3-ylpropanoate |

InChI |

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1/t7-,8-,9+,12-;/m1./s1 |

InChI Key |

PBVBBUWVRCCZHI-GHRKWLBTSA-M |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)[O-])C(=O)O)C.[Na+] |

Other CAS No. |

29457-07-6 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

BRL 2288 BRL-2288 BRL2288 Disodium, Ticarcillin Tarcil Ticar Ticarcillin Ticarcillin Disodium Ticarpen Ticillin |

Origin of Product |

United States |

Foundational & Exploratory

ticarcillin synthesis pathway from 6-aminopenicillanic acid

An In-depth Technical Guide to the Synthesis of Ticarcillin from 6-Aminopenicillanic Acid

Introduction

Ticarcillin is a semisynthetic β-lactam antibiotic belonging to the carboxypenicillin subgroup. It exhibits a broad spectrum of bactericidal activity against numerous Gram-positive and Gram-negative bacteria, including challenging pathogens like Pseudomonas aeruginosa and Proteus vulgaris. Like other penicillins, its mechanism of action involves the inhibition of bacterial cell wall synthesis by preventing the cross-linking of peptidoglycan, which ultimately leads to cell lysis.

The development of semisynthetic penicillins was made possible by the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA). This core structure allows for the chemical attachment of various side chains to the free amino group, enabling the creation of new penicillin derivatives with improved properties. The synthesis of ticarcillin involves the acylation of 6-APA with a derivative of 3-thienylmalonic acid. This guide provides a detailed overview of the synthetic pathway, experimental protocols, and a visual representation of the process.

Core Synthesis Pathway

The synthesis of ticarcillin from 6-aminopenicillanic acid is a multi-step process that can be conceptually divided into three main stages:

-

Preparation of the Acylating Agent : This involves the derivatization of 3-thienylmalonic acid to create a reactive intermediate suitable for coupling with 6-APA. A common strategy is to protect one of the carboxylic acid groups as an ester (e.g., a benzyl ester) and then convert the other carboxylic acid group into a more reactive acyl chloride.

-

Acylation of 6-Aminopenicillanic Acid : The reactive acylating agent is then coupled with 6-APA to form the N-acylated penicillin intermediate.

-

Deprotection : The protecting group on the side chain is removed to yield the final ticarcillin molecule.

A key patent describing this pathway involves the use of the monobenzyl ester of 3-thienylmalonic acid, which is converted to its acid chloride and then condensed with 6-APA. The final step is the removal of the benzyl protecting group by hydrogenolysis.

Quantitative Data

While detailed quantitative data for each specific step of the ticarcillin synthesis is not extensively reported in publicly available literature, the following table summarizes the expected inputs and outputs of the key transformations. Yields in industrial organic synthesis are typically optimized to be high, but specific percentages are often proprietary.

| Step No. | Input Reactants | Key Reagents/Conditions | Intermediate/Product | Typical Yield Range (Estimated) |

| 1 | 3-Thienylmalonic acid, Benzyl alcohol | Acid catalyst, Esterification conditions | Monobenzyl ester of 3-thienylmalonic acid | 70-90% |

| 2 | Monobenzyl ester of 3-thienylmalonic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 3-Thienylmalonic acid monobenzyl ester acid chloride | >90% (often used in situ) |

| 3 | 6-Aminopenicillanic acid (6-APA), 3-Thienylmalonic acid monobenzyl ester acid chloride | Anhydrous solvent (e.g., dichloromethane), Base (e.g., triethylamine) | N-(α-Benzyloxycarbonyl-3-thienylacetyl)-6-aminopenicillanic acid (Benzyl-ticarcillin) | 60-80% |

| 4 | N-(α-Benzyloxycarbonyl-3-thienylacetyl)-6-aminopenicillanic acid | H₂, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., ethanol) | Ticarcillin | 85-95% |

Experimental Protocols

The following are representative experimental protocols for the key steps in the synthesis of ticarcillin, based on established chemical principles for these types of reactions.

Step 1: Synthesis of 3-Thienylmalonic Acid Monobenzyl Ester

-

Procedure : A solution of 3-thienylmalonic acid in a suitable solvent (e.g., toluene) is treated with an equimolar amount of benzyl alcohol. A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is added. The mixture is heated to reflux with continuous removal of water (e.g., using a Dean-Stark apparatus) until the reaction is complete, as monitored by a technique like thin-layer chromatography (TLC).

-

Work-up : The reaction mixture is cooled, washed with an aqueous bicarbonate solution to remove the acid catalyst, and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude monobenzyl ester. Purification can be achieved by recrystallization or chromatography.

Step 2: Preparation of 3-Thienylmalonic Acid Monobenzyl Ester Acid Chloride

-

Procedure : The 3-thienylmalonic acid monobenzyl ester is dissolved in an anhydrous, inert solvent such as dichloromethane. The solution is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise with stirring.

-

Completion : The reaction mixture is allowed to warm to room temperature and stirred for a period until the evolution of HCl gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure to yield the acid chloride, which is typically used immediately in the next step without further purification.

Step 3: Acylation of 6-Aminopenicillanic Acid

-

Procedure : 6-Aminopenicillanic acid (6-APA) is suspended in a cold, anhydrous solvent like dichloromethane containing a base such as triethylamine. A solution of the 3-thienylmalonic acid monobenzyl ester acid chloride in the same solvent is added dropwise to the stirred suspension of 6-APA, maintaining a low temperature (e.g., 0-5 °C).

-

Work-up : After the addition is complete, the reaction is stirred for several hours at low temperature. The reaction mixture is then washed with cold dilute acid and water. The organic layer is dried and the solvent is evaporated to give the protected ticarcillin intermediate (Benzyl-ticarcillin).

Step 4: Hydrogenolysis of the Benzyl Protecting Group

-

Procedure : The protected ticarcillin intermediate is dissolved in a suitable solvent such as ethanol or tetrahydrofuran. A catalytic amount of palladium on activated carbon (Pd/C) is added. The mixture is then subjected to an atmosphere of hydrogen gas (typically at or slightly above atmospheric pressure) with vigorous stirring.

-

Completion and Isolation : The reaction is monitored until the uptake of hydrogen ceases. The catalyst is then removed by filtration (e.g., through Celite). The solvent is evaporated under reduced pressure to yield ticarcillin. The final product may be further purified by recrystallization or other techniques to meet pharmaceutical standards.

Mandatory Visualization

The following diagram illustrates the synthetic pathway from 6-aminopenicillanic acid to ticarcillin.

An In-Depth Technical Guide to Ticarcillin's Mechanism of Action on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanism by which ticarcillin, a carboxypenicillin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. It includes a review of the peptidoglycan synthesis pathway, quantitative efficacy data, detailed experimental protocols, and visualizations of the key pathways and workflows.

The Target: Bacterial Cell Wall Peptidoglycan

The bacterial cell wall is a critical extracellular structure that provides mechanical rigidity, maintains cell shape, and protects against osmotic lysis.[1] In most bacteria, the primary structural component of the cell wall is peptidoglycan (PG), a massive, mesh-like polymer.[2][3] This polymer consists of long glycan chains of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues, which are cross-linked by short peptide side chains.[1] The synthesis of this complex structure is a multi-stage process, making it an excellent target for antimicrobial agents.[2][4]

The synthesis of peptidoglycan can be broadly divided into three phases:

-

Cytoplasmic Synthesis: Precursor molecules, including UDP-N-acetylglucosamine and UDP-N-acetylmuramic acid-pentapeptide (Park's nucleotide), are synthesized in the cytoplasm by a series of Mur enzymes (MurA-F).[2][4]

-

Membrane Translocation: The UDP-MurNAc-pentapeptide precursor is attached to a lipid carrier, undecaprenyl phosphate (C55-P), at the inner membrane by the enzyme MraY, forming Lipid I. MurG then adds a GlcNAc moiety to create Lipid II.[4] This completed monomer is then "flipped" across the cytoplasmic membrane into the periplasmic space by a flippase, MurJ.[2]

-

Periplasmic Polymerization: In the periplasm, two crucial reactions occur, catalyzed by Penicillin-Binding Proteins (PBPs).[1]

-

Transglycosylation: The disaccharide-pentapeptide monomers are polymerized into long glycan chains.

-

Transpeptidation: The terminal D-alanine is cleaved from a peptide side chain, and the remaining peptide is cross-linked to a neighboring chain, creating the strong, mesh-like sacculus.[5] This final cross-linking step is essential for the integrity of the cell wall.[6]

-

The Inhibitor: Ticarcillin's Mechanism of Action

Ticarcillin is a β-lactam antibiotic that functions by irreversibly inhibiting the final stage of peptidoglycan synthesis.[6][7] Its mechanism is a classic example of targeted enzyme inhibition.

-

Structural Mimicry: The core β-lactam ring of ticarcillin is a structural analog of the D-alanyl-D-alanine (D-Ala-D-Ala) moiety at the terminus of the peptidoglycan peptide side chains.[8]

-

Target Binding and Inactivation: Due to this resemblance, ticarcillin is recognized by the active site of Penicillin-Binding Proteins (PBPs), specifically their transpeptidase domain.[5][6] A conserved serine residue within the PBP active site attacks the carbonyl carbon of the β-lactam ring.[5]

-

Covalent Adduct Formation: This attack opens the strained β-lactam ring and forms a stable, long-lived covalent acyl-enzyme intermediate.[5][8] This process effectively sequesters the PBP, rendering it inactive.

-

Inhibition of Cross-Linking: With the transpeptidase function of PBPs blocked, the crucial cross-linking of the peptidoglycan chains is prevented.[7][9]

-

Bactericidal Outcome: The continued activity of autolytic enzymes in the absence of new, properly cross-linked peptidoglycan synthesis leads to a progressive weakening of the cell wall.[6] This ultimately results in a loss of structural integrity, cell lysis due to osmotic pressure, and bacterial death.[6][7]

The following diagram illustrates the peptidoglycan synthesis pathway and the specific point of inhibition by ticarcillin.

Caption: Ticarcillin inhibits the transpeptidase function of PBPs.

Quantitative Efficacy Data

The efficacy of an antibiotic is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a bacterium.[10] MIC50 and MIC90 values represent the MIC required to inhibit 50% and 90% of tested isolates, respectively. The table below summarizes MIC data for ticarcillin in combination with the β-lactamase inhibitor clavulanic acid against various clinical isolates.

| Bacterial Species (n) | Antibiotic Agent | MIC Range (µg/mL) | Susceptibility (%) | Reference |

| Pseudomonas aeruginosa (79) | Ticarcillin/Clavulanic Acid | - | 86% | [11] |

| Pseudomonas fluorescens (8) | Ticarcillin/Clavulanic Acid | - | 75% | [11] |

| Xanthomonas maltophilia (25) | Ticarcillin/Clavulanic Acid | - | 96% | [11] |

| Enterococcus faecalis (10) | Ticarcillin/Clavulanic Acid | 2-16 | 100% | [11] |

| Bacteroides catarrhalis (8) | Ticarcillin/Clavulanic Acid | 1-4 | 100% | [11] |

| Haemophilus spp. (11) | Ticarcillin/Clavulanic Acid | 1-4 | 100% | [11] |

Note: Ticarcillin is often combined with a β-lactamase inhibitor like clavulanic acid to protect it from degradation by bacterial β-lactamase enzymes, thereby extending its spectrum of activity.[7]

Experimental Protocols

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standard method for determining the MIC of ticarcillin against a bacterial isolate.[10][12]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Ticarcillin powder, analytical grade

-

Appropriate solvent for ticarcillin (e.g., sterile water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate grown to log phase

-

Spectrophotometer or plate reader

-

Sterile multichannel pipettes and reservoirs

Methodology:

-

Preparation of Antibiotic Stock: Prepare a concentrated stock solution of ticarcillin (e.g., 10 mg/mL). Serially dilute this stock to create a working solution at twice the highest concentration to be tested (e.g., 512 µg/mL).

-

Plate Preparation: a. Add 100 µL of sterile CAMHB to wells in columns 2 through 12 of a 96-well plate. b. Add 200 µL of the working ticarcillin solution (2x final concentration) to the wells in column 1. c. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. d. Continue this serial dilution across the plate from column 2 to column 10. Discard 100 µL from column 10 after mixing. e. Column 11 will serve as the positive control (no antibiotic, with bacteria). Column 12 will serve as the negative control (no antibiotic, no bacteria).

-

Inoculum Preparation: a. Culture the test bacterium in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~2.5 x 10⁵ CFU/mL. The antibiotic concentrations will now be at their final 1x test concentration. Add 100 µL of sterile broth to column 12.

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is read as the lowest concentration of ticarcillin that completely inhibits visible growth, as observed by the absence of turbidity compared to the positive control.

The workflow for this protocol is visualized below.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.

Protocol for a Competitive Penicillin-Binding Protein (PBP) Assay

This protocol describes a method to determine the affinity of ticarcillin for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam.[8][13]

Materials:

-

Bacterial strain of interest

-

Buffer for membrane preparation (e.g., phosphate buffer)

-

Ultracentrifuge

-

Ticarcillin (unlabeled competitor)

-

Bocillin™ FL (fluorescent penicillin derivative, labeled probe)

-

SDS-PAGE equipment (gels, buffers, power supply)

-

In-gel fluorescence scanner

Methodology:

-

Membrane Preparation: a. Grow the bacterial culture to mid-log phase and harvest cells by centrifugation. b. Resuspend the cell pellet in buffer and lyse the cells (e.g., via sonication or French press). c. Remove unbroken cells by low-speed centrifugation. d. Pellet the membrane fraction from the supernatant by ultracentrifugation. e. Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine the total protein concentration (e.g., via Bradford assay).

-

Competitive Binding Reaction: a. In a series of microcentrifuge tubes, add a fixed amount of the prepared membrane protein (containing PBPs). b. Add increasing concentrations of unlabeled ticarcillin to the tubes. Include a control tube with no ticarcillin. c. Incubate for a set period (e.g., 15 minutes) at 37°C to allow ticarcillin to bind to the PBPs. d. Add a fixed, sub-saturating concentration of Bocillin™ FL to all tubes. e. Incubate for another set period (e.g., 10 minutes) at 37°C to allow the fluorescent probe to bind to any available PBPs.

-

Analysis: a. Stop the reaction by adding SDS-PAGE sample buffer. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

-

Data Interpretation: The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of ticarcillin increases. This is because ticarcillin occupies the PBP active sites, preventing the Bocillin™ FL probe from binding. The concentration of ticarcillin that reduces the fluorescent signal by 50% (IC₅₀) can be calculated, providing a measure of its binding affinity for the specific PBPs.

The logic of this competitive assay is depicted below.

Caption: Logic of a competitive PBP binding assay.

References

- 1. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]

- 2. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of peptidoglycan | PPTX [slideshare.net]

- 4. Recent Advances in Peptidoglycan Synthesis and Regulation in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 7. Ticarcillin - Wikipedia [en.wikipedia.org]

- 8. Chemical tools for selective activity profiling of bacterial penicillin-binding proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of Ticarcillin Monosodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of ticarcillin monosodium in two common laboratory solvents: water and dimethyl sulfoxide (DMSO). The information herein is compiled to assist researchers in the preparation of stock solutions and in the design of relevant experimental protocols. This document includes quantitative solubility data, generalized experimental procedures for solubility determination, and a visualization of the compound's mechanism of action.

Overview of Ticarcillin

Ticarcillin is a semisynthetic carboxypenicillin, a class of β-lactam antibiotics.[1] It exerts its bactericidal effects by inhibiting the synthesis of the bacterial cell wall.[2][3] Specifically, it targets and binds to penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan, a critical component of the cell wall.[2][4] This inhibition leads to a weakened cell wall and ultimately results in cell lysis and bacterial death.[1][2] Ticarcillin is effective against a broad spectrum of Gram-negative bacteria, including Pseudomonas aeruginosa, and is often used in clinical settings for treating severe infections.[4][5] For laboratory use, it is typically supplied as a white to pale-yellow hygroscopic powder.[1][6]

Quantitative Solubility Data

The solubility of ticarcillin salts has been reported in various aqueous and organic solvents. The following table summarizes the available quantitative data for the solubility of ticarcillin sodium salts in water and DMSO. It is important to note that various sources may refer to ticarcillin sodium, ticarcillin disodium, or this compound, which can influence solubility values.

| Compound Form | Solvent | Reported Solubility | Molar Concentration (Approx.) | Source(s) |

| Ticarcillin Sodium Salt | Water | 79 mg/mL | 183.55 mM | [7] |

| Ticarcillin Disodium Salt | Water | ≥ 100 mg/mL | ≥ 233.43 mM | [5] |

| Ticarcillin Sodium | Water | "Freely soluble" / "Highly soluble" | Not Applicable | [1][6] |

| Ticarcillin Sodium Salt | PBS (pH 7.2) | ~10 mg/mL | Not Specified | [8] |

| Ticarcillin Sodium Salt | DMSO | 16 mg/mL | Not Specified | [8] |

| Ticarcillin Sodium Salt | DMSO | 80 mg/mL | 185.87 mM | [7] |

| Ticarcillin Disodium Salt | DMSO | 125 mg/mL | 291.79 mM | [5] |

Note: The molecular weight of this compound is approximately 406.4 g/mol , while the disodium salt is approximately 428.4 g/mol .[5][9] Molar concentrations are calculated based on the specific salt form mentioned in the source. Discrepancies in reported values may arise from differences in the salt form used, experimental conditions (e.g., temperature, pH), and measurement techniques.

Experimental Protocols for Solubility Determination

While specific, detailed protocols from primary literature for determining the solubility of this compound were not available in the initial search, a general methodology can be constructed based on standard laboratory practices and information from supplier datasheets.

Materials

-

This compound (crystalline solid)

-

Solvent (Deionized Water or DMSO)

-

Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)

-

Analytical balance

-

Magnetic stirrer and stir bars or vortex mixer

-

Ultrasonic bath (recommended for enhancing dissolution)

-

pH meter (for aqueous solutions)

-

Micro-pipettes

General Procedure for Stock Solution Preparation

-

Weighing: Accurately weigh a specific amount of this compound powder using an analytical balance.

-

Dissolution: Transfer the powder to a volumetric flask. Add a portion of the chosen solvent (water or DMSO).

-

Agitation: Mix the solution using a vortex mixer or magnetic stirrer. For compounds that are difficult to dissolve, sonication is recommended to facilitate the process.[5][7] To further increase solubility, gentle heating to 37°C in conjunction with sonication can be employed.[5]

-

Volume Adjustment: Once the solid is completely dissolved, add the solvent to the final volume mark on the flask.

-

pH Measurement (Aqueous Solutions): For aqueous solutions, the pH should be measured. A 1% solution of ticarcillin disodium in water has a pH between 6.0 and 8.0, while a 5% solution of ticarcillin sodium has a pH of 5.5 to 7.5.[6] The pH of a 10 mg/mL solution of this compound is reported to be between 2.5 and 4.0.[10][11]

-

Storage: Aqueous solutions are not recommended for storage for more than one day.[8] Stock solutions in DMSO should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[5][7]

Mechanism of Action Workflow

The primary mechanism of action for ticarcillin is the inhibition of bacterial cell wall synthesis. The following diagram illustrates this process.

Caption: Workflow of Ticarcillin's inhibitory action on bacterial cell wall synthesis.

This guide provides essential technical information regarding the solubility of this compound for research and development purposes. For experimental use, it is always recommended to perform small-scale solubility tests to confirm the appropriate solvent and concentration for your specific application.

References

- 1. Ticarcillin - Wikipedia [en.wikipedia.org]

- 2. What is Ticarcillin Disodium used for? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. What is the mechanism of Ticarcillin Disodium? [synapse.patsnap.com]

- 5. glpbio.com [glpbio.com]

- 6. drugfuture.com [drugfuture.com]

- 7. Ticarcillin sodium | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Ticarcillin (monosodium) | C15H15N2NaO6S2 | CID 70691440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound [drugfuture.com]

- 11. pharmacopeia.cn [pharmacopeia.cn]

Ticarcillin's Spectrum of Activity Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ticarcillin against clinically relevant gram-negative bacteria. It includes quantitative susceptibility data, detailed experimental protocols for antimicrobial susceptibility testing (AST), and visualizations of the drug's mechanism of action and resistance pathways.

Introduction to Ticarcillin

Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics developed to provide a broader spectrum of activity against gram-negative bacteria compared to earlier penicillins.[1][2][3] Its chemical structure, featuring a carboxyl group in the acyl side chain, enhances its ability to penetrate the outer membrane of gram-negative organisms through porin channels and increases its activity against important pathogens like Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[3][4][5] Ticarcillin is often formulated with the β-lactamase inhibitor clavulanic acid to extend its spectrum to include β-lactamase-producing strains.[3]

Mechanism of Action

Ticarcillin, like other penicillin antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2][3] The primary target of ticarcillin is a group of enzymes known as penicillin-binding proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis.[2][6] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[7]

The process involves:

-

Penetration of the Outer Membrane: In gram-negative bacteria, ticarcillin traverses the outer membrane via porin channels to reach the periplasmic space where the PBPs are located.[5]

-

Binding to Penicillin-Binding Proteins (PBPs): Ticarcillin covalently binds to the active site of PBPs, primarily transpeptidases.[2][6]

-

Inhibition of Peptidoglycan Cross-linking: This binding inactivates the PBPs, preventing the cross-linking of peptidoglycan strands, a crucial step in maintaining the strength and rigidity of the cell wall.[2][7]

-

Cell Lysis: The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[2]

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ticarcillin Monosodium

This technical guide provides a comprehensive overview of the core physical and chemical properties of ticarcillin monosodium powder. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this antibiotic substance. The following sections detail its fundamental characteristics, supported by quantitative data, experimental protocols, and visual diagrams to elucidate key mechanisms and workflows.

Physicochemical Properties

This compound is a semisynthetic penicillin antibiotic. It presents as a white to pale yellow powder, which is hygroscopic in nature. Its stability is a critical factor, as it is susceptible to degradation in the presence of moisture and certain enzymes.

Summary of Quantitative Data

The key quantitative physical and chemical properties of this compound are summarized in the tables below. These values are critical for formulation development, quality control, and analytical method development.

Table 1: Chemical and Physical Identification

| Property | Value |

| Chemical Name | Monosodium (2S,5R,6R)-6-[2-carboxy-2-(3-thienyl)acetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

| Molecular Formula | C₁₅H₁₅N₂NaO₆S₂ |

| Molecular Weight | 406.4 g/mol |

| Appearance | White to pale yellow powder |

| Solubility | Freely soluble in water; soluble in methanol; practically insoluble in ether and dichloromethane. |

| Specific Rotation | Between +172° and +187° (anhydrous basis) |

| Water Content | Not more than 6.0% |

Table 2: Acidity and Stability

| Property | Value |

| pH (1 in 10 solution in water) | 5.5 to 7.5 |

| pKa | The carboxylic acid groups typically have pKa values in the range of 2.5-3.5. |

| Storage Conditions | Store in an airtight container, protected from light. |

Mechanism of Action and Inactivation

Ticarcillin exerts its antibacterial effect by inhibiting the synthesis of the bacterial cell wall. This mechanism is characteristic of beta-lactam antibiotics.

Ticarcillin Monosodium: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a core technical overview of ticarcillin monosodium, including its chemical identifiers, physicochemical properties, mechanism of action, and detailed experimental protocols for its evaluation.

Core Chemical and Physical Data

This compound is a semisynthetic carboxypenicillin antibiotic. The following tables summarize its key chemical identifiers and physicochemical properties.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 74682-62-5 (anhydrous)[1][2][3][4] |

| 74682-62-5 (monohydrate)[3] | |

| Molecular Formula | C₁₅H₁₅N₂NaO₆S₂[1] |

| IUPAC Name | sodium;(2S,5R,6R)-6-[[(2R)-2-carboxy-2-thiophen-3-ylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5] |

| InChI | InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);;/q;+1/p-1/t7-,8-,9+,12-;;/m1../s1[2] |

| InChIKey | PBVBBUWVRCCZHI-GHRKWLBTSA-M[1] |

| SMILES | CC1(--INVALID-LINK----INVALID-LINK--NC(=O)--INVALID-LINK--C(=O)[O-]">C@@HC(=O)O)C.[Na+][1] |

| Synonyms | This compound, D-Ticarcillin sodium salt[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 406.4 g/mol [1] |

| Appearance | White or pale-yellow powder[6] |

| Solubility | Highly soluble in water[6] |

| Storage Temperature | −20°C[3] |

| Specific Rotation | +181° to +197° (10 mg/mL in pH 6.4 phosphate buffer)[7] |

| pH | 2.5 to 4.0 (10 mg/mL solution)[7] |

| Water Content | 4.0% to 6.0% (for monohydrate)[7] |

Mechanism of Action

Ticarcillin is a beta-lactam antibiotic that exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[8] Its primary target is the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[9] By binding to and inactivating these proteins, ticarcillin prevents the formation of a rigid cell wall, leading to cell lysis and death, particularly when the bacteria attempt to divide.[6][8]

However, ticarcillin is susceptible to degradation by β-lactamase enzymes produced by some resistant bacteria.[6] To counteract this, it is often combined with a β-lactamase inhibitor, such as clavulanic acid.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of ticarcillin that inhibits the visible growth of a microorganism.

a. Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluents (e.g., sterile water or saline)

-

Incubator (35°C ± 2°C)

-

Microplate reader or visual inspection

b. Protocol:

-

Preparation of Ticarcillin Stock Solution: Prepare a stock solution of this compound in a sterile diluent to a known concentration (e.g., 1024 µg/mL).

-

Serial Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the ticarcillin stock solution with CAMHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the ticarcillin dilutions. Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ticarcillin at which there is no visible growth of the microorganism.

Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of bacteria to ticarcillin by measuring the zone of growth inhibition around a ticarcillin-impregnated disk.

a. Materials:

-

Ticarcillin susceptibility disks (75 µg)

-

Mueller-Hinton agar (MHA) plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

b. Protocol:

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the entire surface of an MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Using sterile forceps, place a ticarcillin (75 µg) disk onto the surface of the inoculated MHA plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpretation: Compare the measured zone diameter to established interpretive criteria (e.g., from CLSI) to determine if the organism is susceptible, intermediate, or resistant to ticarcillin.

High-Performance Liquid Chromatography (HPLC) Assay for Ticarcillin

This protocol details a method for the quantitative analysis of ticarcillin in pharmaceutical formulations.

a. Materials and Equipment:

-

HPLC system with a UV detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

This compound reference standard

-

Mobile phase: Acetonitrile and a suitable buffer (e.g., phosphate buffer)

-

Solvents for sample preparation

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

b. Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and pH 4.3 sodium phosphate buffer (e.g., 5:95 v/v).[7]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 220 nm.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient.

c. Protocol:

-

Standard Preparation: Accurately weigh and dissolve the ticarcillin reference standard in the mobile phase to prepare a series of standard solutions of known concentrations.

-

Sample Preparation: Dissolve the ticarcillin-containing sample in the mobile phase to achieve a concentration within the range of the standard curve. Filter the sample through a 0.45 µm syringe filter.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Create a calibration curve by plotting the peak area of the ticarcillin standards against their concentrations. Determine the concentration of ticarcillin in the sample by comparing its peak area to the calibration curve.

References

- 1. himedialabs.com [himedialabs.com]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. tmmedia.in [tmmedia.in]

- 4. Antimicrobial susceptibility testing [bio-protocol.org]

- 5. asm.org [asm.org]

- 6. Ticarcillin/clavulanic acid: determination of minimal inhibitory concentrations against bacterial strains isolated from patients in intensive care units. Comparison with other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and bacteriological efficacy of ticarcillin-clavulanic acid (timentin) in experimental Escherichia coli K-1 and Haemophilus influenzae type b meningitis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a new HPLC method for the simultaneous determination of ticarcillin and clavulanic acid in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of ticarcillin in the presence of clavulanate potassium - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Utilizing Ticarcillin for the Elimination of Agrobacterium in Plant Transformation

Introduction

Agrobacterium-mediated transformation is a cornerstone of plant genetic engineering, enabling the stable integration of foreign DNA into plant genomes.[1] A critical step following the co-cultivation of plant explants with Agrobacterium is the complete elimination of the bacteria.[2][3] Residual Agrobacterium can lead to overgrowth, competition for nutrients, and the release of phytohormones that interfere with normal plant development and regeneration, ultimately compromising the entire experiment.[4] Beta-lactam antibiotics, such as ticarcillin, carbenicillin, and cefotaxime, are commonly incorporated into the plant culture medium to eradicate the bacteria.[5]

Ticarcillin, often used in combination with clavulanic acid under the trade name Timentin, has emerged as a highly effective agent for this purpose.[6][7] This document provides detailed application notes and protocols for researchers utilizing ticarcillin to eliminate Agrobacterium tumefaciens from plant tissue cultures.

Mechanism of Action

Ticarcillin is a carboxypenicillin, a class of β-lactam antibiotics.[8][9] Its primary mechanism of action is the inhibition of bacterial cell wall synthesis.[10]

-

Inhibition of Peptidoglycan Synthesis : Ticarcillin binds to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall.[10][11]

-

Prevention of Cross-Linking : By inactivating PBPs, ticarcillin prevents the cross-linking of peptidoglycan chains.[8][9]

-

Cell Lysis : The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death, especially when the bacteria attempt to divide.[8][10]

Many strains of Agrobacterium produce β-lactamase enzymes, which can hydrolyze the β-lactam ring of penicillins like ticarcillin, rendering them ineffective.[7][8] To counteract this resistance, ticarcillin is frequently combined with clavulanic acid.[6] Clavulanic acid is an irreversible β-lactamase inhibitor that has minimal antibacterial activity on its own but protects ticarcillin from enzymatic degradation.[7] This combination (often a 15:1 or 30:1 ratio of ticarcillin to clavulanic acid) is sold as Timentin and is highly effective against a broad range of Agrobacterium strains.[6][7]

Quantitative Data

The optimal concentration of ticarcillin is species-dependent and must be determined empirically. High concentrations can be phytotoxic, inhibiting callus growth and regeneration, while low concentrations may not effectively eliminate the bacteria.[12]

Table 1: Comparative Efficacy of Antibiotics for Agrobacterium Elimination

| Plant Species | Antibiotic | Concentration (mg/L) | Efficacy & Observations | Reference |

| Tomato | Ticarcillin/Clavulanate | 150 | Effective elimination, promoted callus formation and shoot regeneration. Raised transformation frequency by 40% compared to cefotaxime. | [13] |

| Tomato | Cefotaxime | 150 | Decreased shoot differentiation and showed strong negative effects when combined with kanamycin. | [13] |

| Durum Wheat | Ticarcillin (alone) | 200 | Effective for Agrobacterium control. | [12] |

| Durum Wheat | Carbenicillin (alone) | 200 | Effective for Agrobacterium control. | [12] |

| Durum Wheat | Cefotaxime (alone) | 200 | Effective for Agrobacterium control. | [12] |

| Durum Wheat | Ticarcillin + Cefotaxime + Carbenicillin | 50 (each) | Effective control with higher callus weight gain, plant regeneration (80%), and germination (66%) compared to single antibiotics at higher doses. | [12] |

| Indica Rice | Timentin | 250 | Optimal for eliminating Agrobacterium with minimal necrosis. Showed the largest zone of inhibition compared to cefotaxime and carbenicillin. | [14] |

| Indica Rice | Carbenicillin | 250 | Eliminated Agrobacterium but caused severe necrosis in callus tissues. | [14] |

| Indica Rice | Cefotaxime | 250 | Eliminated Agrobacterium but caused severe necrosis in callus tissues. | [14] |

| Tobacco & Siberian Elm | Timentin | 200-500 | Little effect on shoot regeneration and as effective as carbenicillin and cefotaxime in suppressing Agrobacterium. | [15] |

| Arabidopsis | Timentin (15:1) | 100 | Sufficient to counterselect Agrobacterium with no observed phytotoxicity to root cultures. | [6] |

Table 2: General Concentration Ranges for Ticarcillin/Timentin

| Plant Type | Recommended Concentration (mg/L) | Notes |

| Herbaceous Plants (e.g., Tobacco, Tomato) | 100 - 300 | Start with a lower concentration (e.g., 150 mg/L) and optimize based on phytotoxicity and bacterial growth. |

| Cereal Crops (e.g., Rice, Wheat) | 200 - 400 | Cereals may require higher concentrations, but regeneration can be sensitive. A combination of antibiotics at lower doses may be beneficial.[12] |

| Woody Plants | 250 - 500 | Woody species can be more robust but may also require longer exposure to eliminate bacteria. |

Experimental Protocols

Protocol 1: Preparation of Ticarcillin/Timentin Stock Solution

This protocol outlines the preparation of a 100 mg/mL stock solution.

Materials:

-

Ticarcillin disodium/potassium clavulanate (e.g., Timentin, ratio 15:1)[6]

-

Sterile, deionized water

-

Sterile 0.22 µm syringe filter

-

Sterile centrifuge tubes or vials for aliquots

-

Laminar flow hood or sterile workspace

Procedure:

-

Calculation: Determine the amount of powder needed. For a 100 mg/mL stock solution, weigh out 1 gram of Ticarcillin/Timentin powder.

-

Dissolving: In a laminar flow hood, add the powder to a sterile container. Add a small amount of sterile water (e.g., 5 mL for 1 g of powder) and gently swirl to dissolve. Bring the final volume to 10 mL with sterile water.

-

Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile container. Antibiotics like ticarcillin are heat-labile and should not be autoclaved.[16]

-

Aliquoting and Storage: Dispense the sterilized stock solution into pre-chilled, sterile microcentrifuge tubes in useful volumes (e.g., 1 mL). Store aliquots at -20°C.[17]

Note on Stability: There are conflicting reports on the stability of frozen stock solutions. While some protocols recommend storing at -20°C, one study found that Timentin was unstable when stored as a stock solution for 4 weeks.[15] However, it was found to be stable in solid agar medium for at least 70 days.[15] For critical experiments, it is best practice to prepare fresh stock solution before use. Avoid repeated freeze-thaw cycles.

Protocol 2: Use of Ticarcillin in Plant Transformation Media

This protocol describes the incorporation of ticarcillin into plant tissue culture media following co-cultivation with Agrobacterium.

Materials:

-

Autoclaved plant tissue culture medium (e.g., MS medium), cooled to 50-55°C

-

Ticarcillin/Timentin stock solution (from Protocol 1)

-

Plant explants post-co-cultivation with Agrobacterium

-

Sterile petri dishes and other tissue culture supplies

Procedure:

-

Washing Step: After the co-cultivation period, wash the explants thoroughly with sterile liquid medium to remove excess Agrobacterium. This washing medium can also be supplemented with ticarcillin at the desired final concentration (e.g., 250 mg/L).[14]

-

Media Preparation: Allow autoclaved plant culture medium to cool to a temperature where it is still liquid but will not degrade the antibiotic (approximately 50-55°C).

-

Adding Antibiotic: In a laminar flow hood, add the required volume of the filter-sterilized ticarcillin stock solution to the cooled medium to achieve the desired final concentration. For example, to make 1 liter of medium with 250 mg/L ticarcillin, add 2.5 mL of a 100 mg/mL stock solution.

-

Plating: Swirl the medium gently to ensure even distribution of the antibiotic, and pour it into sterile petri dishes.

-

Culturing: Place the washed and dried explants onto the antibiotic-containing medium.

-

Subculturing: Culture the explants in the dark or light according to the specific plant transformation protocol. Subculture the explants to fresh medium containing ticarcillin every 2-3 weeks to ensure continued suppression of any residual bacteria and to provide fresh nutrients for plant tissue growth. Continue this for at least two to three subcultures to ensure complete elimination.[15]

Visualizations

References

- 1. Agrobacterium-mediated plant transformation: biology and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The impact of carbenicillin, cefotaxime and vancomycin on chrysanthemum and tobacco TCL morphogenesis and Agrobacterium growth. [horticultureresearch.net]

- 4. researchgate.net [researchgate.net]

- 5. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. usbio.net [usbio.net]

- 7. yeasenbio.com [yeasenbio.com]

- 8. Ticarcillin - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Penicillin - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]

- 15. Timentin as an alternative antibiotic for suppression of Agrobacterium tumefaciens in genetic transformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antibiotics in Plant Tissue Culture Protocol [sigmaaldrich.com]

- 17. Review of methodologies and a protocol for the Agrobacterium-mediated transformation of wheat - PMC [pmc.ncbi.nlm.nih.gov]

Optimal Concentration of Ticarcillin for Arabidopsis Tissue Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ticarcillin, a β-lactam antibiotic, is a crucial component in Arabidopsis thaliana tissue culture, primarily for the elimination of Agrobacterium tumefaciens following genetic transformation. Its efficacy and relatively low phytotoxicity at optimal concentrations make it a preferred choice over other antibiotics like carbenicillin. This document provides detailed application notes and protocols for the effective use of ticarcillin in Arabidopsis tissue culture, ensuring high transformation efficiency and healthy plantlet regeneration. Ticarcillin is often used in combination with clavulanic acid, which inhibits β-lactamase, an enzyme produced by some bacteria that can degrade ticarcillin. This combination is commercially available as Timentin™.

Data Presentation: Ticarcillin and Timentin™ Concentrations in Plant Tissue Culture

The following tables summarize recommended concentrations of ticarcillin and Timentin™ for the control of Agrobacterium and their observed effects on Arabidopsis and other plant species.

| Antibiotic | Concentration (mg/L) | Plant Species | Application | Observed Effects | Reference |

| Timentin™ | 100 | Arabidopsis thaliana | Hairy root transformation and regeneration | Effective for Agrobacterium control. Used in combination with cefotaxime. | [1] |

| Timentin™ | 200 | Arabidopsis thaliana | Screening of non-sterile seeds | No observable negative effect on germination and growth. Effectively delayed microbial contamination. | [2] |

| Ticarcillin | 50 - 250 | Durum wheat | Post-Agrobacterium co-cultivation | 200 mg/L was effective for controlling Agrobacterium. Higher concentrations had negative effects on callus growth and regeneration. | [3] |

| Timentin™ | 100 - 300 | Teak | Agrobacterium-mediated transformation | Stimulated shoot regeneration at these concentrations. | [4] |

| Timentin™ | 300 - 500 | Anthurium andraeanum | Agrobacterium-mediated transformation | Completely suppressed Agrobacterium growth with minimal toxicity to the plant tissue. | [5] |

| Ticarcillin | 500 (initial), reduced to 100 | Arabidopsis thaliana | Hairy root transformation | Gradual reduction of ticarcillin concentration during subculture. | [1] |

| Comparison of Ticarcillin and Carbenicillin | | :--- | :--- | | Ticarcillin | Carbenicillin | | Generally more active against Pseudomonas aeruginosa.[6] | Less active against Pseudomonas aeruginosa compared to ticarcillin.[6] | | Often used at lower concentrations (e.g., 100-250 mg/L). | Often requires higher concentrations (e.g., 250-500 mg/L).[2][3] | | Can be more cost-effective due to lower required concentrations. | May be more expensive in practice due to the need for higher concentrations. | | Ticarcillin in the form of Timentin™ (with clavulanic acid) is effective against β-lactamase producing bacteria. | Can be inactivated by β-lactamases produced by resistant Agrobacterium strains. | | At 200 mg/L, had no observable negative effect on Arabidopsis germination and growth.[2] | At 500 mg/L, delayed germination and prevented root elongation in Arabidopsis.[2] |

Experimental Protocols

Protocol 1: Preparation of Ticarcillin Stock Solution

Materials:

-

Ticarcillin disodium salt

-

Sterile distilled water

-

Sterile filter (0.22 µm)

-

Sterile centrifuge tubes (50 mL)

-

Sterile pipettes and tips

Procedure:

-

In a sterile environment (e.g., laminar flow hood), weigh the desired amount of ticarcillin powder.

-

Dissolve the powder in sterile distilled water to a final concentration of 100 mg/mL. For example, dissolve 1 g of ticarcillin in 10 mL of sterile water.

-

Ensure the powder is completely dissolved by gentle vortexing or swirling.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile 50 mL centrifuge tube.

-

Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Label the aliquots with the name of the antibiotic, concentration, and date of preparation.

-

Store the stock solution at -20°C. The stock solution is stable for several months.

Protocol 2: Agrobacterium-mediated Transformation of Arabidopsis Root Explants and Selection with Ticarcillin

This protocol is adapted from established methods for Arabidopsis root transformation.

Materials:

-

Arabidopsis thaliana seeds

-

Murashige and Skoog (MS) medium with Gamborg's B5 vitamins

-

Callus-Inducing Medium (CIM): MS medium supplemented with 2,4-D (0.5 mg/L) and Kinetin (0.05 mg/L).

-

Shoot-Inducing Medium (SIM): MS medium supplemented with 2-iP (5.0 mg/L) and IAA (0.15 mg/L).

-

Root-Inducing Medium (RIM): MS medium without hormones.

-

Ticarcillin stock solution (100 mg/mL)

-

Selection agent (e.g., Kanamycin, 50 mg/L)

-

Agrobacterium tumefaciens strain carrying the desired plasmid

-

Sterile petri dishes, filter paper, and surgical blades

Procedure:

-

Seed Sterilization and Germination:

-

Surface sterilize Arabidopsis seeds using 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Tween-20 for 10 minutes.

-

Rinse the seeds 3-5 times with sterile distilled water.

-

Plate the seeds on MS medium and stratify at 4°C for 2-3 days in the dark.

-

Germinate the seeds under a 16-hour light/8-hour dark photoperiod at 22°C for 7-10 days.

-

-

Explant Preparation and Co-cultivation:

-

Excise roots from the sterile seedlings and cut them into 0.5-1.0 cm segments.

-

Culture the root explants on CIM for 2-3 days to induce callus formation.

-

Prepare an overnight culture of Agrobacterium in a suitable liquid medium with appropriate antibiotics.

-

Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.6-0.8.

-

Inoculate the pre-cultured root explants with the Agrobacterium suspension for 15-30 minutes.

-

Blot the excess bacterial suspension on sterile filter paper and place the explants back on CIM.

-

Co-cultivate for 2-3 days in the dark at 22°C.

-

-

Selection and Regeneration:

-

After co-cultivation, wash the explants with liquid MS medium containing 200-250 mg/L ticarcillin to remove excess Agrobacterium.

-

Transfer the washed explants to CIM supplemented with 200 mg/L ticarcillin and the appropriate selection agent (e.g., 50 mg/L Kanamycin).

-

Subculture the explants to fresh selection CIM every 2 weeks.

-

Once calli are well-developed, transfer them to SIM containing 200 mg/L ticarcillin and the selection agent to induce shoot formation.

-

When shoots are 1-2 cm in length, excise them and transfer to RIM with a reduced ticarcillin concentration (100 mg/L) for root development.

-

Once a healthy root system has developed, transfer the plantlets to soil.

-

Visualizations

Experimental Workflow for Arabidopsis Root Transformation

Caption: Workflow for Agrobacterium-mediated transformation of Arabidopsis root explants.

Conceptual Signaling Pathway of Ticarcillin Action

Caption: Mechanism of ticarcillin action on Agrobacterium.

References

- 1. Hairy Root Transformation and Regeneration in Arabidopsis thaliana and Brassica napus [jove.com]

- 2. Antimicrobial solid media for screening non‐sterile Arabidopsis thaliana seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparison and Evaluation of Ticarcillin and Carbenicillin Using Disk Diffusion Methods - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Preparation of Ticarcillin Stock Solution for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed protocol for the preparation of a ticarcillin stock solution for standard laboratory applications, such as bacterial selection in molecular biology and microbiology experiments.

Quantitative Data Summary

For accurate and reproducible preparation of a ticarcillin stock solution, the following quantitative data for ticarcillin disodium salt should be considered.

| Parameter | Value | Reference |

| Chemical Name | Ticarcillin Disodium Salt | [1] |

| Molecular Formula | C₁₅H₁₄N₂Na₂O₆S₂ | [1][2] |

| Molecular Weight | 428.39 g/mol | [1][3] |

| Appearance | White to light yellow powder or crystals | [1] |

| Recommended Solvent | Sterile distilled water (dH₂O) or sterile phosphate-buffered saline (PBS, pH 7.2) | [4][5] |

| Solubility in Water | ≥ 100 mg/mL | [5] |

| Recommended Stock Concentration | 100-200 mg/mL | [6][7][8] |

| Recommended Working Concentration | 25-100 µg/mL for E. coli | |

| Sterilization Method | Filtration through a 0.22 µm filter | [7][8] |

| Storage of Powder | 2-8°C | [1] |

| Storage of Stock Solution | Short-term (up to 72 hours) at 4°C; Long-term (up to 1 year) at -20°C | [6][7][8][9] |

Experimental Protocol: Preparation of a 100 mg/mL Ticarcillin Stock Solution

This protocol details the steps for preparing a 10 mL of a 100 mg/mL ticarcillin stock solution.

Materials:

-

Ticarcillin disodium salt powder

-

Sterile, nuclease-free water

-

Sterile 15 mL conical tube

-

Sterile 10 mL syringe

-

Sterile 0.22 µm syringe filter

-

Sterile, nuclease-free microcentrifuge tubes (for aliquots)

-

Vortex mixer

-

Analytical balance

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

-

Preparation: In a sterile environment (e.g., a laminar flow hood), perform all subsequent steps.

-

Weighing: Accurately weigh 1 gram of ticarcillin disodium salt powder and transfer it to a sterile 15 mL conical tube.

-

Dissolving: Add 10 mL of sterile, nuclease-free water to the conical tube containing the ticarcillin powder.

-

Mixing: Cap the tube securely and vortex until the powder is completely dissolved. The resulting solution should be clear.

-

Sterilization:

-

Aliquoting: Dispense the sterilized stock solution into smaller, sterile, nuclease-free microcentrifuge tubes (e.g., 1 mL aliquots). This prevents contamination of the entire stock during repeated use.

-

Labeling and Storage: Clearly label the aliquots with the name of the antibiotic, concentration (100 mg/mL), and the date of preparation. Store the aliquots at -20°C for long-term use.[7][8][9]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the preparation of a ticarcillin stock solution.

Caption: Workflow for preparing a sterile ticarcillin stock solution.

Disclaimer: This protocol is intended for research laboratory use only. Please consult relevant safety data sheets (SDS) before handling any chemical reagents. Standard laboratory safety practices should always be followed.

References

- 1. Ticarcillin 4697-14-7 [sigmaaldrich.com]

- 2. Buy Ticarcillin (disodium) [smolecule.com]

- 3. GSRS [precision.fda.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. glpbio.com [glpbio.com]

- 6. drugs.com [drugs.com]

- 7. goldbio.com [goldbio.com]

- 8. goldbio.com [goldbio.com]

- 9. Biological efficacy and stability of diluted ticarcillin-clavulanic acid in the topical treatment of Pseudomonas aeruginosa infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ticarcillin in Conjunction with Clavulanic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ticarcillin combined with clavulanic acid. This combination leverages the bactericidal activity of ticarcillin and the β-lactamase-inhibiting properties of clavulanic acid to create a broad-spectrum antibiotic effective against many otherwise resistant bacteria.

Mechanism of Action and Synergy

Ticarcillin is a carboxypenicillin antibiotic that inhibits the synthesis of the bacterial cell wall by binding to penicillin-binding proteins (PBPs). This action prevents the final transpeptidation step of peptidoglycan synthesis, leading to cell lysis and death. However, its efficacy is limited by the production of β-lactamase enzymes by many bacteria, which hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.

Clavulanic acid is a "suicide" inhibitor of many, but not all, bacterial β-lactamases. It contains a β-lactam ring that binds irreversibly to the active site of the β-lactamase enzyme, protecting ticarcillin from degradation. This synergistic relationship restores and extends the antibacterial spectrum of ticarcillin.

Caption: Mechanism of action for Ticarcillin with Clavulanic Acid.

Spectrum of Activity

The combination is effective against a wide range of Gram-positive and Gram-negative bacteria, including:

-

Gram-positive: Staphylococcus aureus (methicillin-susceptible strains), Staphylococcus epidermidis.

-

Gram-negative: Pseudomonas aeruginosa, Escherichia coli, Haemophilus influenzae, Klebsiella species, Proteus mirabilis.

-

Anaerobes: Bacteroides species, including B. fragilis.

Quantitative Data

Table 1: In Vitro Susceptibility Data (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for ticarcillin-clavulanic acid against various bacterial isolates. MIC values are a measure of the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

| Organism | Ticarcillin MIC (µg/mL) | Ticarcillin/Clavulanic Acid MIC (µg/mL) | Fold Decrease in MIC |

| E. coli (β-lactamase +) | >128 | 8 | >16 |

| K. pneumoniae | 64 | 4 | 16 |

| P. aeruginosa | 32 | 16 | 2 |

| S. aureus (β-lactamase +) | >256 | 2 | >128 |

| H. influenzae | 16 | 0.5 | 32 |

Data are representative and may vary based on specific strains and testing conditions.

Table 2: Pharmacokinetic Parameters

This table outlines key pharmacokinetic parameters of ticarcillin and clavulanic acid in healthy adults following intravenous administration.

| Parameter | Ticarcillin (3g dose) | Clavulanic Acid (100mg dose) |

| Cmax (Peak Plasma Conc.) | ~330 µg/mL | ~8 µg/mL |

| Half-life (t½) | ~1.1 hours | ~1.1 hours |

| Protein Binding | ~45% | ~25% |

| Excretion | Primarily renal | Primarily renal |

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol determines the MIC of ticarcillin-clavulanic acid against a bacterial isolate.

Caption: Workflow for Broth Microdilution MIC Testing.

Methodology:

-

Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

-

Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the ticarcillin-clavulanic acid combination in cation-adjusted Mueller-Hinton broth. The concentration of clavulanic acid is typically kept constant (e.g., 2 µg/mL).

-

Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control well (broth and bacteria, no drug) and a negative control well (broth only).

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

Reading: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal activity of ticarcillin-clavulanic acid over time.

Methodology:

-

Culture Preparation: Grow a bacterial culture to the logarithmic phase in a suitable broth medium.

-

Exposure: Dilute the culture to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing:

-

Drug-free medium (growth control)

-

Ticarcillin alone at a specified concentration (e.g., 1x or 2x MIC)

-

Ticarcillin-clavulanic acid at the same concentration.

-

-

Incubation: Incubate the flasks at 37°C with shaking.

-

Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Quantification: Perform serial dilutions of the aliquots and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).

-

Analysis: Plot CFU/mL versus time for each condition. A ≥3-log10 (99.9%) decrease in CFU/mL from the initial inoculum is considered bactericidal activity.

Protocol 3: In Vivo Efficacy (Murine Thigh Infection Model)

This protocol evaluates the in vivo efficacy of the drug combination.

Caption: Workflow for a Murine Thigh Infection Model.

Methodology:

-

Animal Model: Use immunocompromised (neutropenic) mice to ensure the infection is not cleared by the host immune system.

-

Infection: Inject a standardized dose of the test organism (e.g., 10^6 CFU of P. aeruginosa) directly into the thigh muscle of each mouse.

-

Treatment Groups: Divide mice into groups to receive:

-

Vehicle control (saline)

-

Ticarcillin alone

-

Ticarcillin-clavulanic acid

-

Administer treatments at specified intervals (e.g., 2 and 12 hours post-infection) via a relevant route (e.g., subcutaneous).

-

-

Endpoint: After a set period (typically 24 hours), euthanize the animals, aseptically remove the infected thigh, and homogenize the tissue.

-

Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar media to quantify the bacterial load (CFU/gram of tissue).

-

Analysis: Compare the bacterial burden in the treated groups to the vehicle control group to determine the efficacy of the treatment.

Clinical Applications

The combination of ticarcillin and clavulanic acid is approved for treating a variety of infections, including:

-

Septicemia: Including bacteremia, caused by β-lactamase-producing strains.

-

Lower Respiratory Tract Infections: Such as pneumonia, caused by susceptible organisms.

-

Intra-abdominal Infections: Including peritonitis.

-

Skin and Skin Structure Infections.

-

Bone and Joint Infections.

-

Gynecologic Infections.

Its use is particularly valuable in polymicrobial infections where β-lactamase-producing organisms are known or suspected to be present.

Application Notes and Protocols for Preparing Plant Tissue Culture Media with Ticarcillin and Kanamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of plant biotechnology, the preparation of sterile and effective tissue culture media is paramount for successful plant transformation and regeneration. This document provides detailed application notes and protocols for the preparation of plant tissue culture media containing ticarcillin and kanamycin. Kanamycin is a widely used aminoglycoside antibiotic for the selection of transformed plant cells carrying the neomycin phosphotransferase II (nptII) gene, which confers resistance to kanamycin. Ticarcillin, often used in combination with clavulanic acid as Timentin™, is a β-lactam antibiotic effective in eliminating Agrobacterium tumefaciens following co-cultivation, a common vector for plant genetic transformation. The combined use of these two antibiotics allows for the stringent selection of transgenic tissues while preventing bacterial overgrowth that can be detrimental to the plant explants.

Mechanism of Action

-

Kanamycin: This antibiotic binds to the 30S ribosomal subunit in prokaryotes, and also in plant chloroplasts and mitochondria, thereby inhibiting protein synthesis.[1][2] In transformed plant cells, the nptII gene product detoxifies kanamycin by phosphorylation, allowing for the selective growth of transgenic cells.

-

Ticarcillin: As a β-lactam antibiotic, ticarcillin inhibits the synthesis of the peptidoglycan layer of bacterial cell walls, leading to cell lysis.[3] It is particularly effective against Gram-negative bacteria like Agrobacterium.[4][5] It is often combined with clavulanic acid, a β-lactamase inhibitor, which protects ticarcillin from degradation by bacterial enzymes.[5][6]

Application Notes

-

Optimizing Antibiotic Concentrations: The optimal concentrations of kanamycin and ticarcillin are highly dependent on the plant species, genotype, and the specific Agrobacterium strain used.[7][8] It is crucial to perform a sensitivity test to determine the minimal inhibitory concentration (MIC) of kanamycin for non-transformed tissues and the effective concentration of ticarcillin to eliminate Agrobacterium without significantly affecting plant regeneration.

-

Phytotoxicity: While ticarcillin is generally considered less phytotoxic than other antibiotics like cefotaxime, high concentrations can still negatively impact callus growth and shoot regeneration.[9][10][11] Kanamycin is inherently toxic to plant cells, and its concentration must be carefully titrated to allow for the survival and regeneration of transformed cells while effectively suppressing the growth of non-transformed ones.[12][13]

-

Stability: Both ticarcillin and kanamycin are heat-labile and should be added to the culture medium after autoclaving and cooling to approximately 50°C.[8] Stock solutions of both antibiotics are typically stored frozen at -20°C.[14][15]

-

Combined Use: When used together, the combination of kanamycin for selection and ticarcillin for bacterial elimination is a robust system for generating transgenic plants.[16][17] The timing of their introduction into the culture medium can also be critical and may need to be optimized for different transformation protocols.

Experimental Protocols

Preparation of Stock Solutions

Table 1: Stock Solution Preparation

| Antibiotic | Stock Concentration | Solvent | Sterilization Method | Storage |

| Kanamycin Sulfate | 50 mg/mL | Sterile Distilled Water | Filter Sterilization (0.22 µm filter) | -20°C in aliquots[14][18][19][20] |

| Ticarcillin/Clavulanate (Timentin™) | 100-200 mg/mL | Sterile Distilled Water | Filter Sterilization (0.22 µm filter) | -20°C in aliquots[15][21] |

Protocol 1: Kanamycin Sulfate Stock Solution (50 mg/mL)

-

Dissolve the powder in 9 mL of sterile distilled water in a sterile container.[1]

-

Once fully dissolved, adjust the final volume to 10 mL with sterile distilled water.[1]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.[14][18]

-

Aliquot the sterile stock solution into smaller volumes (e.g., 1 mL) in sterile microcentrifuge tubes.

-

Label the tubes and store them at -20°C for up to one year.[14]

Protocol 2: Ticarcillin/Clavulanate (Timentin™) Stock Solution (100 mg/mL)

-

Dissolve the powder in 9 mL of sterile distilled water in a sterile container.

-

Once fully dissolved, bring the final volume to 10 mL with sterile distilled water.

-

Sterilize the solution using a 0.22 µm syringe filter into a sterile container.[15][21]

-

Dispense the stock solution into aliquots.

Preparation of Plant Tissue Culture Medium

Protocol 3: General Procedure for Preparing 1 Liter of Medium

-

To approximately 800 mL of distilled water, add the powdered plant culture medium (e.g., MS medium) and stir until completely dissolved.[22][23]

-

Add sucrose (typically 30 g/L) and any other heat-stable components, and stir to dissolve.[22][24]

-

Adjust the pH of the medium to the desired level (usually 5.7-5.8) using 1M NaOH or 1M HCl.[22][23]

-

Add the gelling agent (e.g., agar, 8 g/L) and stir.[22]

-

Bring the final volume to 1 liter with distilled water.

-

Heat the medium while stirring to completely dissolve the gelling agent.

-

Dispense the medium into culture vessels.

-

Autoclave the medium at 121°C and 15 psi for 15-20 minutes.

-

Allow the medium to cool to approximately 50°C in a laminar flow hood.

-

Aseptically add the filter-sterilized kanamycin and ticarcillin stock solutions to the cooled medium to achieve the desired final concentrations.

-

Gently swirl the medium to ensure even distribution of the antibiotics.

-

Allow the medium to solidify before use.

Quantitative Data

The working concentrations of ticarcillin and kanamycin can vary significantly between plant species. The following tables summarize concentrations reported in the literature.

Table 2: Recommended Working Concentrations of Ticarcillin

| Plant Species | Concentration (mg/L) | Purpose | Reference |

| Tomato | 150 | Elimination of Agrobacterium | [9] |

| Durum Wheat | 200-250 | Elimination of Agrobacterium | [11] |

| Indica Rice | 250 | Elimination of Agrobacterium | [25] |

| Jatropha curcas | 100 | Elimination of Agrobacterium | [17] |

| General Use | 100 | Elimination of Agrobacterium | [6] |

Table 3: Recommended Working Concentrations of Kanamycin

| Plant Species | Concentration (mg/L) | Purpose | Reference |

| Tomato | 10-20 (inhibitory) | Selection of transformants | [12] |

| Carnation | Not specified, but effective for selection | Selection of transformants | [16] |

| Sugarcane | 100 | Selection of transformants | [26] |

| Jatropha curcas | 20-40 | Selection of transformants | [17] |

| General Use | 50-100 | Selection of transformants | [19][27] |

| Subterranean Clover | 100 | Selection of transformants | [28] |

Visualizations

Caption: Workflow for preparing plant tissue culture media with antibiotics.

Caption: Role of ticarcillin and kanamycin in plant transformation.

References

- 1. laboratorynotes.com [laboratorynotes.com]

- 2. researchgate.net [researchgate.net]

- 3. Effect of antibiotics on callus regeneration during transformation of IR 64 rice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. phytotechlab.com [phytotechlab.com]

- 5. yeasenbio.com [yeasenbio.com]

- 6. usbio.net [usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. phytotechlab.com [phytotechlab.com]

- 9. Effect of ticarcillin/potassium clavulanate on callus growth and shoot regeneration in Agrobacterium-mediated transformation of tomato (Lycopersicon esculentum Mill.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of β-lactam antibiotics on plant regeneration in carrot protoplast cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. notulaebotanicae.ro [notulaebotanicae.ro]

- 13. researchgate.net [researchgate.net]

- 14. goldbio.com [goldbio.com]

- 15. goldbio.com [goldbio.com]

- 16. researchgate.net [researchgate.net]

- 17. An efficient protocol for Agrobacterium-mediated transformation of the biofuel plant Jatropha curcas by optimizing kanamycin concentration and duration of delayed selection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Kanamycin Stock Solution [novoprolabs.com]

- 19. researchgate.net [researchgate.net]

- 20. static.igem.wiki [static.igem.wiki]

- 21. goldbio.com [goldbio.com]

- 22. plantcelltechnology.com [plantcelltechnology.com]

- 23. labassociates.com [labassociates.com]

- 24. Plant Tissue Culture Media Preparation – Training in Plant Genetic Resources: Cryopreservation of Clonal Propagules [colostate.pressbooks.pub]

- 25. cjgpb.agriculturejournals.cz [cjgpb.agriculturejournals.cz]

- 26. phytojournal.com [phytojournal.com]

- 27. goldbio.com [goldbio.com]

- 28. An Improved Protocol for Agrobacterium-Mediated Transformation in Subterranean Clover (Trifolium subterraneum L.) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ticarcillin Dosage in Suppressing Agrobacterium in Tomato Transformation

For Researchers, Scientists, and Drug Development Professionals